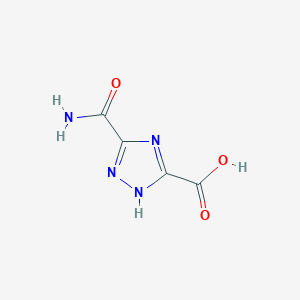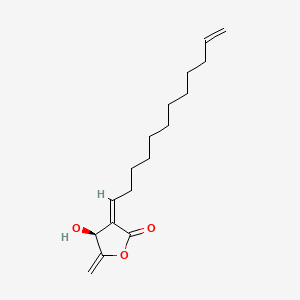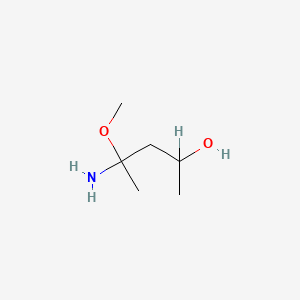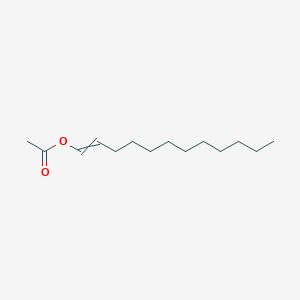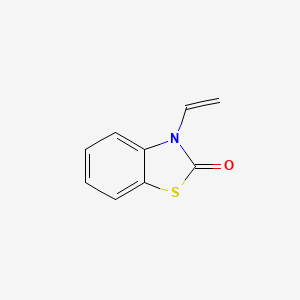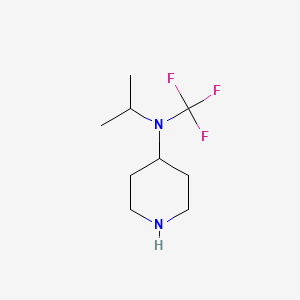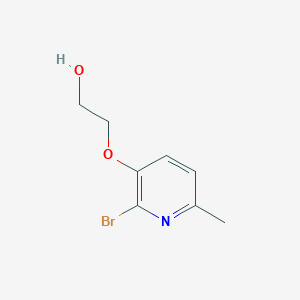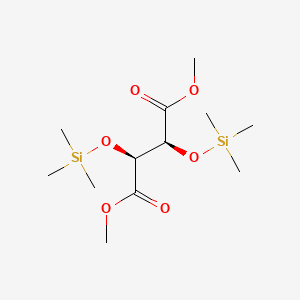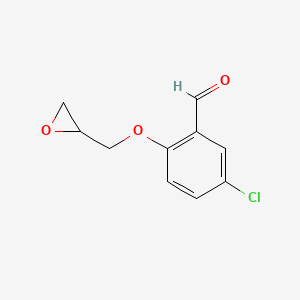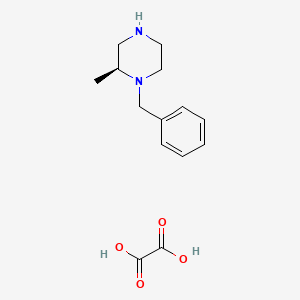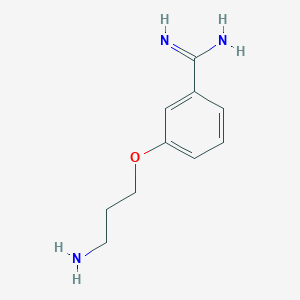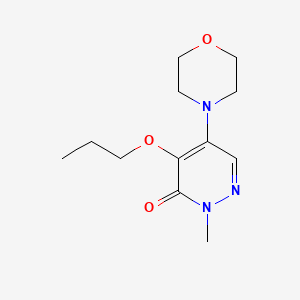
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-propoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a methyl group at the second position, a morpholino group at the fifth position, and a propoxy group at the fourth position. It is known for its diverse applications in medicinal chemistry and pharmacology due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, morpholino, and propoxy groups can be achieved through nucleophilic substitution reactions. For instance, the methyl group can be introduced via alkylation using methyl iodide, while the morpholino and propoxy groups can be introduced through nucleophilic substitution reactions using morpholine and propyl bromide, respectively.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed to optimize yield and purity.
Catalysts and Solvents: The use of appropriate catalysts and solvents can enhance reaction efficiency and selectivity. Common solvents include ethanol, methanol, and dichloromethane, while catalysts such as palladium or copper may be used to facilitate specific reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory, analgesic, and antipyretic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-4-propoxy-3(2H)-pyridazinone: Lacks the morpholino group, which may result in different biological activity and chemical properties.
5-Morpholino-4-propoxy-3(2H)-pyridazinone: Lacks the methyl group, which may affect its pharmacokinetic and pharmacodynamic properties.
2-Methyl-5-morpholino-3(2H)-pyridazinone: Lacks the propoxy group, which may influence its solubility and reactivity.
Uniqueness
2-Methyl-5-morpholino-4-propoxy-3(2H)-pyridazinone is unique due to the presence of all three substituents (methyl, morpholino, and propoxy groups) on the pyridazinone ring. This unique combination of substituents contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
51659-94-0 |
|---|---|
Molekularformel |
C12H19N3O3 |
Molekulargewicht |
253.30 g/mol |
IUPAC-Name |
2-methyl-5-morpholin-4-yl-4-propoxypyridazin-3-one |
InChI |
InChI=1S/C12H19N3O3/c1-3-6-18-11-10(9-13-14(2)12(11)16)15-4-7-17-8-5-15/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
FTOCJMMRNZYPTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


